5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one 5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 59898-64-5
VCID: VC21321876
InChI: InChI=1S/C14H12N2OS2/c1-8-9(2)19-12-11(8)13(17)16(14(18)15-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,18)
SMILES: CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC=C3)C
Molecular Formula: C14H12N2OS2
Molecular Weight: 288.4 g/mol

5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

CAS No.: 59898-64-5

Cat. No.: VC21321876

Molecular Formula: C14H12N2OS2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one - 59898-64-5

Specification

CAS No. 59898-64-5
Molecular Formula C14H12N2OS2
Molecular Weight 288.4 g/mol
IUPAC Name 5,6-dimethyl-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H12N2OS2/c1-8-9(2)19-12-11(8)13(17)16(14(18)15-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,18)
Standard InChI Key BRIBZHXSWJHTQD-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC=C3)C
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC=C3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator